Lepzacitinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lepzacitinib (ATI-1777) is an investigational topical "soft" Janus kinase (JAK) inhibitor developed by Aclaris Therapeutics, selectively targeting JAK1 and JAK3 isoforms. It is designed to minimize systemic exposure by rapidly metabolizing into inactive forms after local action, thereby reducing off-target effects . The compound has demonstrated efficacy in Phase 2b clinical trials for moderate-to-severe atopic dermatitis (AD), with a favorable safety profile attributed to its localized mechanism . This compound’s development focuses on autoimmune and inflammatory skin conditions, leveraging its dual JAK1/3 inhibition to modulate cytokines like IL-4, IL-13, and IL-31, which drive pruritus and inflammation in AD .

Preparation Methods

The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Lepzacitinib undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Rheumatoid Arthritis

Lepzacitinib has shown promise in treating rheumatoid arthritis (RA). A study involving patients refractory to conventional therapies demonstrated significant clinical improvements after treatment with this compound. Key findings included:

- Efficacy : Patients exhibited reductions in Disease Activity Score (DAS28) and improvements in Clinical Disease Activity Index (CDAI) scores, indicating enhanced disease control.

- Safety Profile : Adverse events were manageable, with no new safety concerns arising during the treatment duration .

Atopic Dermatitis

In patients with moderate to severe atopic dermatitis, this compound has been evaluated for its effectiveness. Clinical trials have reported:

- Improvement in Symptoms : Significant reductions in pruritus and overall disease severity were noted, with many patients achieving clear or almost clear skin after treatment.

- Long-term Use : The safety profile remained consistent over extended periods, with most patients tolerating the medication well .

Inflammatory Bowel Disease

Recent studies have explored this compound's potential in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Findings indicate:

- Clinical Remission : Patients demonstrated substantial mucosal healing and symptom relief after transitioning to this compound from other biologics.

- Combination Therapy : When used alongside non-biologic disease-modifying antirheumatic drugs (DMARDs), this compound maintained its efficacy without exacerbating side effects .

Case Study 1: Rheumatoid Arthritis Management

A longitudinal study involving 71 RA patients treated with this compound showed:

- Baseline Assessment : Clinimetric scores indicated high disease activity at baseline.

- Outcome Measures : After six months of treatment, significant improvements were observed in both clinical and ultrasonographic assessments (e.g., synovial hypertrophy) .

Case Study 2: Atopic Dermatitis Response

In a cohort of 48 patients with atopic dermatitis who had previously failed other therapies:

- Response Rate : Approximately 71% continued treatment successfully after a median follow-up of 46.5 weeks.

- Clinical Outcomes : The median IGA score improved significantly from baseline to follow-up, reflecting effective disease management .

Comparative Data Table

| Condition | Efficacy Indicators | Safety Profile |

|---|---|---|

| Rheumatoid Arthritis | Significant reduction in DAS28 scores | Manageable adverse events |

| Atopic Dermatitis | Improved IGA scores | Consistent safety over time |

| Inflammatory Bowel Disease | Mucosal healing and symptom relief | No new safety concerns reported |

Mechanism of Action

Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

Lepzacitinib distinguishes itself from other JAK inhibitors through its topical "soft" design and JAK1/3 specificity . Below is a comparative analysis with structurally or functionally similar JAK inhibitors:

Table 1: Selectivity and Pharmacodynamic Profiles

Key Observations :

- Topical vs. Systemic Action : this compound’s soft inhibition contrasts with systemic agents like Deuruxolitinib, which carries risks of anemia and thrombocytopenia due to broader JAK2 inhibition .

- Selectivity : JAK1-IN-13’s extreme selectivity for JAK1 may reduce off-target effects but lacks the dual JAK1/3 synergy seen in this compound, which may enhance efficacy in AD .

- Novel Mechanisms: PROTAC TYK2 degradation agent1 (selective TYK2 degrader) and STAT6-IN-3 represent alternative pathways but are earlier in development .

Table 2: Clinical Trial Outcomes

Key Insights :

- Safety Advantage : this compound’s topical formulation avoids systemic AEs common with oral JAK inhibitors (e.g., Upadacitinib’s lipid profile changes) .

- Efficacy Benchmark : While oral JAK inhibitors like Upadacitinib show superior efficacy in severe AD, this compound’s localized action suits mild-to-moderate cases requiring fewer systemic risks .

Pharmacokinetics and Development Status

Table 3: Pharmacokinetic and Development Metrics

Strategic Differentiation :

- This compound’s partnership model (e.g., Pediatrix Therapeutics for Greater China) emphasizes regional expertise, whereas global JAK inhibitors like Baricitinib prioritize broad indications .

Biological Activity

Lepzacitinib, also known as ATI-1777, is a novel Janus kinase (JAK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in treating inflammatory and autoimmune conditions such as atopic dermatitis (AD). This compound selectively inhibits certain JAK enzymes, which play a crucial role in the signaling pathways that mediate immune responses and inflammation.

This compound functions by selectively inhibiting JAK1 and JAK3, which are integral to the signaling pathways of various cytokines involved in immune function. This inhibition helps to modulate inflammatory responses, making it a promising candidate for conditions characterized by excessive inflammation.

In Vitro and In Vivo Studies

Research has demonstrated that this compound effectively reduces the production of pro-inflammatory cytokines in vitro. For instance, studies have shown that treatment with this compound leads to significant reductions in interleukin-6 (IL-6) and interferon-gamma (IFN-γ) levels in cultured human immune cells. In vivo studies in animal models of atopic dermatitis have also indicated that this compound administration results in decreased skin inflammation and improved clinical scores related to dermatitis severity .

Clinical Trials

Several clinical trials have been conducted to assess the safety and efficacy of this compound in humans. Notably, a Phase II trial evaluated its effects on adult patients with moderate to severe atopic dermatitis. Results indicated that patients receiving this compound experienced significant improvements in eczema severity scores compared to those on placebo, with a notable reduction in pruritus (itching) as well .

Summary of Clinical Findings

| Study Phase | Population | Primary Endpoint | Results |

|---|---|---|---|

| Phase II | Adults with moderate to severe AD | Eczema Area and Severity Index (EASI) | Significant improvement compared to placebo |

| Phase II | Adults with moderate to severe AD | Itch Numerical Rating Scale (NRS) | Notable reduction in itch scores |

Case Study 1: Efficacy in Atopic Dermatitis

A case study involving a cohort of patients treated with this compound highlighted its effectiveness in reducing symptoms of atopic dermatitis. Patients reported substantial improvements in skin hydration and reduction in lesions after 12 weeks of treatment. The study emphasized the drug's favorable safety profile, with minimal adverse effects reported .

Case Study 2: Safety Profile Assessment

Another investigation focused on the long-term safety of this compound. Over a 24-week period, researchers monitored blood counts and liver function tests among participants. The findings indicated no significant changes from baseline values, suggesting that this compound is well-tolerated over extended periods .

Comparison with Other JAK Inhibitors

This compound is part of a broader category of JAK inhibitors currently being explored for various inflammatory conditions. Below is a comparison table highlighting its characteristics relative to other JAK inhibitors:

| Compound | Target Enzymes | Indication | Administration Route | Key Findings |

|---|---|---|---|---|

| This compound | JAK1, JAK3 | Atopic Dermatitis | Oral | Significant reduction in EASI |

| Olumiant | JAK1, JAK2 | Moderate-to-Severe AD | Oral | Effective but may cause more side effects |

| Rinvoq | JAK1 | Moderate-to-Severe AD | Oral | Similar efficacy; different side effect profile |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for designing in vitro studies to evaluate Lepzacitinib’s selectivity for JAK 1/3 versus other JAK isoforms?

- Answer : Prioritize kinase profiling assays (e.g., competitive binding assays) to quantify IC₅₀ values across JAK isoforms. Use ATP concentration gradients (e.g., 1 mM vs. 4 μM ATP) to assess ATP-binding site competition, as JAK inhibition efficacy often depends on intracellular ATP levels . Include positive controls (e.g., known pan-JAK inhibitors) and validate results with orthogonal methods like Western blotting for phosphorylated STAT proteins.

Q. How should researchers address discrepancies in this compound’s efficacy data between preclinical and clinical studies?

- Answer : Conduct a meta-analysis of pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) and tissue penetration differences between species. Use translational models (e.g., humanized mouse models) to bridge gaps. Critically appraise dosing regimens and endpoints (e.g., IC₅₀ vs. clinical symptom reduction) to identify methodological biases .

Q. What are the best practices for documenting experimental protocols in studies involving this compound?

- Answer : Follow the ARRIVE guidelines for in vivo studies, including detailed descriptions of animal models, dosing schedules, and statistical power calculations. For in vitro work, specify cell lines (with authentication), passage numbers, and assay conditions (e.g., serum concentration, incubation time). Use standardized templates for reporting IC₅₀/EC₅₀ values and purity data (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on this compound’s anti-inflammatory effects in Th2-driven vs. Th17-driven disease models?

- Answer : Employ single-cell RNA sequencing to map cytokine profiles in disease-specific microenvironments. Compare STAT activation patterns (STAT3 vs. STAT6) using phospho-specific flow cytometry. Design studies with dual inhibition (e.g., this compound + STAT3-IN-15) to dissect pathway crosstalk .

Q. What strategies are recommended for optimizing this compound’s therapeutic index in combination therapies?

- Answer : Use synergy scoring models (e.g., Chou-Talalay method) to evaluate combinations with biologics or other small molecules (e.g., PROTAC TYK2 degradation agents). Monitor off-target effects via proteome-wide profiling (e.g., thermal shift assays) and adjust dosing to minimize toxicity .

Q. How should researchers design a Phase II/III trial to address heterogeneity in patient responses to this compound for atopic dermatitis (AD)?

- Answer : Stratify patients by biomarker profiles (e.g., serum IL-13 levels, STAT3 phosphorylation status). Incorporate adaptive trial designs with pre-specified interim analyses to adjust endpoints or cohorts. Use validated severity scales (e.g., EASI score) and high-resolution imaging for objective efficacy assessments .

Q. Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are most suitable for formulating research questions on this compound’s mechanism of action?

- Answer : Apply FINER criteria to ensure questions are Feasible (e.g., accessible cell models), Interesting (novel JAK isoform interactions), Novel (unexplored STAT crosstalk), Ethical (animal welfare compliance), and Relevant (clinical translatability). For clinical questions, use PICO to define Population (e.g., moderate-to-severe AD), Intervention (topical this compound), Comparator (placebo/standard care), and Outcomes (e.g., pruritus reduction) .

Q. How can researchers systematically analyze contradictory findings in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Answer : Perform sensitivity analyses using computational PK-PD models (e.g., nonlinear mixed-effects modeling). Integrate datasets from public repositories (e.g., ClinicalTrials.gov ) and apply machine learning to identify covariates (e.g., body mass index, genetic polymorphisms) influencing drug exposure .

Q. Data Presentation & Reproducibility

Q. What guidelines should be followed when presenting spectral data (e.g., NMR, HPLC) for novel this compound analogs?

- Answer : Adhere to IUPAC guidelines for compound characterization. Report NMR chemical shifts (δ ppm), multiplicity, coupling constants (J in Hz), and integration ratios. For HPLC, specify column type, mobile phase, flow rate, and retention times. Deposit raw spectral data in public repositories (e.g., Zenodo) .

Q. How can researchers ensure reproducibility when replicating in vivo studies of this compound’s efficacy?

- Answer : Publish detailed supplementary materials with anesthesia protocols, euthanasia methods, and environmental conditions (e.g., light/dark cycles). Use RRIDs (Research Resource Identifiers) for antibodies and cell lines. Share statistical code (e.g., R/Python scripts) for transparency .

Q. Ethical & Literature Review Considerations

Q. What ethical safeguards are critical when designing clinical trials with this compound for pediatric populations?

- Answer : Obtain informed assent (for children) + consent (from guardians). Include a Data Safety Monitoring Board (DSMB) for interim toxicity reviews. Use age-appropriate dosing calculators and avoid invasive procedures unless justified by direct benefit .

Q. How can researchers conduct a comprehensive literature review on this compound’s off-target effects?

Properties

CAS No. |

2321488-47-3 |

|---|---|

Molecular Formula |

C18H21N5O3 |

Molecular Weight |

355.4 g/mol |

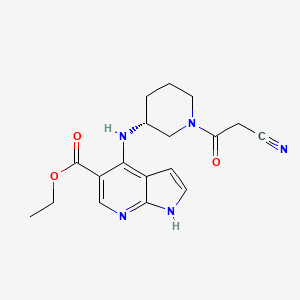

IUPAC Name |

ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1 |

InChI Key |

QQOPOYMFJLUSBI-GFCCVEGCSA-N |

Isomeric SMILES |

CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2 |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.